molecular formula C10H7Cl2N B1455754 2,5-Dichloro-8-methylquinoline CAS No. 1340414-32-5

2,5-Dichloro-8-methylquinoline

Cat. No.: B1455754
CAS No.: 1340414-32-5
M. Wt: 212.07 g/mol
InChI Key: DYWKIBFRFGZQPW-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,5-Dichloro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial because metal ions often serve as cofactors for enzymatic reactions. By binding to these metal ions, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can impair mitochondrial functions, decrease mitochondrial membrane potential, and alter the levels of mitochondrial-related proteins . These effects can lead to changes in cellular energy production and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can disrupt the normal function of enzymes that require metal ions as cofactors. Additionally, this compound can interfere with gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including prolonged inhibition of enzymatic activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including increased histamine release and cell-mediated immunity responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell .

Properties

IUPAC Name

2,5-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWKIBFRFGZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.